Cyclohexenylferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

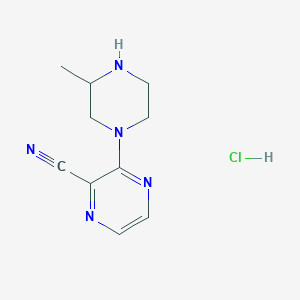

Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis

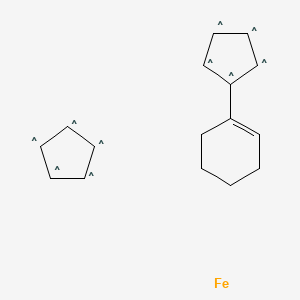

The structure of Cyclohexenylferrocene is characterized by an iron atom sandwiched between two cyclopentadienyl rings . This structure gives it unique electronic and structural properties.Chemical Reactions Analysis

Ferrocene and its derivatives have been widely studied for their chemical reactivity . They have been used in various electrochemical applications due to their redox-active nature .Physical And Chemical Properties Analysis

Cyclohexenylferrocene is a solid at 20 degrees Celsius . It has a melting point range of 64.0 to 67.0 degrees Celsius . It is soluble in benzene . The compound is characterized by its high stability and unique redox properties .Scientific Research Applications

1. Crystal Structure and Charge-Transfer Salts

Cyclohexenylferrocene derivatives have been explored for their unique crystallographic properties. Research by Mochida, Kobayashi, & Akasaka (2013) found that cyclohexenyl substituents in biferrocenes displayed disorder in crystal structures. A charge-transfer salt of 1′-cyclohexenylbiferrocene exhibited a valence-trapped state, interesting for electrostatic interaction studies.

2. Alkylation Reactions and Liquid Burning Rate Modifiers

Cyclohexenylferrocene is a key component in Friedel–Crafts alkylation reactions. Grevels, Kuran, Özkar, & Zora (1999) synthesized cycloalkylated ferrocene derivatives, potentially useful as liquid burning rate modifiers for composite rocket propellants Grevels et al. (1999).

3. Synthesis of Multiwall Carbon Nanotubes

Cyclohexenylferrocene can assist in the synthesis of multiwall carbon nanotubes (MWCNTs). Research by Shirazi, Ahmadzadeh Tofighy, Mohammadi, & Pak (2011) demonstrated that cyclohexanol, a related compound, significantly reduced the formation of amorphous carbon in MWCNTs, indicating potential applications in nanotechnology.

4. Electrochemical Surface Attachment Studies

Cyclohexenylferrocene derivatives are useful in electrochemical surface studies. Booth, Kannappan, Hosseini, & Partridge (2015) utilized aminoferrocene as an indicator for studying carbodiimide coupling reactions on carboxylic acid-functionalized monolayers Booth et al. (2015).

5. Cyclopentadienyl-Carboxamide and Amino Ester-Substituted Metallocene Complexes

Cyclohexenylferrocene has been used in the synthesis of cyclopentadienyl-carboxamide and amino ester-substituted metallocene complexes. Oberhoff et al. (1996) explored this application, which has implications in organometallic chemistry Oberhoff et al. (1996).

Safety And Hazards

Future Directions

While specific future directions for Cyclohexenylferrocene were not found in the search results, ferrocene-based compounds, in general, have been highlighted for their potential in various fields such as material science, asymmetric catalysis, biochemistry, electrochemistry, and nonlinear optics . This suggests that Cyclohexenylferrocene could also have potential future applications in these areas.

properties

InChI |

InChI=1S/C11H13.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h4-6,8-9H,1-3,7H2;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMUBOQPHPRLHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclohexen-1-yl)ferrocene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)

![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)

![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)

amine](/img/structure/B1433096.png)